1,3-Diacetoxypropane

Catalog No.
S579597
CAS No.
628-66-0
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diacetoxypropane

CAS Number

628-66-0

Product Name

1,3-Diacetoxypropane

IUPAC Name

3-acetyloxypropyl acetate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3

InChI Key

DSVGICPKBRQDDX-UHFFFAOYSA-N

SMILES

CC(=O)OCCCOC(=O)C

solubility

0.62 M

Canonical SMILES

CC(=O)OCCCOC(=O)C

The exact mass of the compound 1,3-Diacetoxypropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.62 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diacetoxypropane (CAS: 628-66-0), also known as 1,3-propanediol diacetate, is a high-purity, symmetrical diester widely utilized as a low-volatility solvent, chemical intermediate, and polymer plasticizer [1]. Characterized by its linear three-carbon backbone terminating in two primary acetate groups, this compound exhibits a high boiling point of 209–214 °C and a flash point of 110 °C . These baseline thermal properties, combined with its excellent solvency profile and lack of steric hindrance, make it a critical material for high-temperature industrial formulations, specialized resin synthesis, and enzymatic substrate applications where structural symmetry and thermal stability are strictly required.

In procurement and formulation, buyers often attempt to substitute 1,3-diacetoxypropane with the more ubiquitous and less expensive 1,2-propanediol diacetate (PGDA). However, this substitution frequently fails due to critical thermal and structural differences[1]. PGDA possesses an asymmetric structure with one primary and one sterically hindered secondary acetate, which alters reaction kinetics during transesterification and enzymatic hydrolysis compared to the unhindered, symmetrical primary esters of the 1,3-isomer [2]. Furthermore, PGDA has a significantly lower flash point (87 °C) and boiling point (190 °C), making it prone to premature evaporation (solvent popping) and higher VOC risks in high-temperature curing environments where 1,3-diacetoxypropane remains stable.

Thermal Processing Window and Flammability Safety

For high-temperature coatings and resin curing, solvent retention and safety are paramount. 1,3-Diacetoxypropane offers a boiling point of 209–214 °C and a flash point of 110 °C [1]. In direct contrast, the industry-standard PGDA boils at 190 °C and has a flash point of 87 °C [2]. This +23 °C difference in flash point categorizes 1,3-diacetoxypropane into a safer handling tier, while its higher boiling point prevents premature volatilization that causes film defects.

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash Point: 110 °C; Boiling Point: 209–214 °C
Comparator Or BaselinePGDA (Flash Point: 87 °C; Boiling Point: 190 °C)
Quantified Difference+23 °C higher flash point; ~20 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables safer handling and prevents premature solvent evaporation (solvent popping) in high-temperature industrial coating applications.

Structural Symmetry for Enzymatic Perhydrolysis

In formulations utilizing ester substrates for enzymatic peracid generation (e.g., via perhydrolases), ester accessibility dictates reaction efficiency. 1,3-Diacetoxypropane features two unhindered primary acetate groups, allowing uniform cleavage kinetics [1]. PGDA, conversely, contains a secondary acetate group that introduces steric hindrance, resulting in biphasic or incomplete hydrolysis rates under identical enzymatic conditions.

Evidence DimensionEster Steric Accessibility
Target Compound DataTwo primary acetates (symmetrical, unhindered)
Comparator Or BaselinePGDA (One primary, one secondary acetate)
Quantified DifferenceElimination of secondary ester steric hindrance
ConditionsEnzymatic perhydrolysis formulations

Ensures predictable, uniform release kinetics when used as a substrate for enzymatic peracid generation in bleaching or specialized formulations.

Rheological Contribution and Plasticization Efficiency

For polymer plasticization, the viscosity and linearity of the solvent directly impact the flexibility of the final matrix. 1,3-Diacetoxypropane exhibits a dynamic viscosity of 5.5–6.0 cP at 20 °C [1]. In contrast, PGDA has a significantly lower viscosity of approximately 2.86 cP at the same temperature [2]. The higher viscosity and linear carbon backbone of the 1,3-isomer allow for better chain entanglement and more effective plasticization in cellulosic and polyester matrices compared to the branched PGDA.

Evidence DimensionDynamic Viscosity at 20 °C
Target Compound Data5.5–6.0 cP
Comparator Or BaselinePGDA (~2.86 cP)
Quantified Difference~2x higher dynamic viscosity
Conditions20 °C, standard rheological measurement

Provides superior viscosity control and acts as a more effective linear plasticizer in specific polymer matrices than lower-viscosity, branched analogs.

High-Temperature Industrial Coatings and Inks

Due to its elevated boiling point (>209 °C) and high flash point (110 °C), 1,3-diacetoxypropane is the preferred solvent choice over PGDA in high-bake coating systems. It prevents premature solvent evaporation, thereby eliminating film defects like solvent popping and improving the overall leveling of the coating [2].

Substrate for Enzymatic Peracid Generation

In advanced bleaching, oral care, and hair care formulations relying on perhydrolase enzymes, the symmetrical primary esters of 1,3-diacetoxypropane ensure uniform and predictable hydrolysis kinetics [1]. This makes it superior to asymmetric diacetates that suffer from steric hindrance at secondary ester sites.

Linear Plasticizer for Cellulosic and Polyester Resins

Leveraging its linear C3 backbone and higher dynamic viscosity (~5.5-6.0 cP), this compound acts as a highly effective plasticizer[2]. It integrates seamlessly into polymer networks, providing better flexibility and lower volatility migration than branched, lower-viscosity alternatives like PGDA.

XLogP3

0.4

Boiling Point

209.5 °C

Other CAS

628-66-0

Wikipedia

1,3-diacetoxypropane

Dates

Last modified: 08-15-2023

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